Welcome to the BenchChem Online Store!
molecular formula C10H14N2O B115921 N-methyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 158958-29-3

N-methyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No. B115921
M. Wt: 178.23 g/mol
InChI Key: QEHDJSBKEZLYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05338738

Procedure details

Pyridine-4-carboxaldehyde, methyl amine, and propionic anhydride were reacted on a 0.1 mole scale in a manner similar to that given for Example 1 to give the desired amide (12.72 g, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH3:9][NH2:10].[C:11]([O:15]C(=O)CC)(=O)[CH2:12][CH3:13]>>[CH3:9][N:10]([CH2:7][C:4]1[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=1)[C:11](=[O:15])[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(CC)=O)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.72 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.